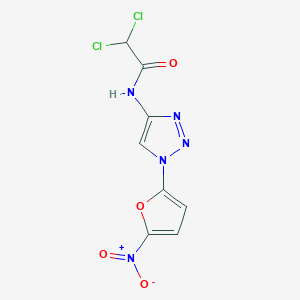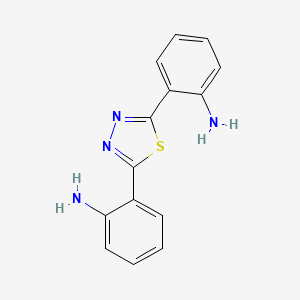
2,2-Dichloro-N-(1-(5-nitrofuran-2-yl)-1H-1,2,3-triazol-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dichloro-N-(1-(5-nitrofuran-2-yl)-1H-1,2,3-triazol-4-yl)acetamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a dichloroacetamide group attached to a triazole ring, which is further connected to a nitrofuran moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-N-(1-(5-nitrofuran-2-yl)-1H-1,2,3-triazol-4-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate alkynes or azides under controlled conditions.
Attachment of the Nitrofuran Moiety: The nitrofuran group can be introduced through a nucleophilic substitution reaction using a nitrofuran derivative and a suitable leaving group.
Introduction of the Dichloroacetamide Group: The final step involves the reaction of the intermediate compound with dichloroacetyl chloride in the presence of a base to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dichloro-N-(1-(5-nitrofuran-2-yl)-1H-1,2,3-triazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitro compounds.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The dichloroacetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted acetamide derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2,2-Dichloro-N-(1-(5-nitrofuran-2-yl)-1H-1,2,3-triazol-4-yl)acetamide involves its interaction with specific molecular targets. The nitrofuran moiety can generate reactive oxygen species (ROS) upon metabolic activation, leading to oxidative stress in microbial cells. The triazole ring can interact with enzymes or receptors, modulating their activity. The dichloroacetamide group can enhance the compound’s stability and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dichloro-N-(1-(5-nitrofuran-2-yl)-1H-1,2,4-triazol-3-yl)acetamide: Similar structure but with a different triazole ring position.
Nitrofurantoin: A well-known nitrofuran antibiotic with similar antimicrobial properties.
Metronidazole: Another nitro-containing compound with antimicrobial activity.
Uniqueness
2,2-Dichloro-N-(1-(5-nitrofuran-2-yl)-1H-1,2,3-triazol-4-yl)acetamide is unique due to its combination of functional groups, which imparts distinct chemical and biological properties. Its ability to generate ROS and interact with specific molecular targets makes it a promising candidate for various applications.
Propriétés
Formule moléculaire |
C8H5Cl2N5O4 |
|---|---|
Poids moléculaire |
306.06 g/mol |
Nom IUPAC |
2,2-dichloro-N-[1-(5-nitrofuran-2-yl)triazol-4-yl]acetamide |
InChI |
InChI=1S/C8H5Cl2N5O4/c9-7(10)8(16)11-4-3-14(13-12-4)5-1-2-6(19-5)15(17)18/h1-3,7H,(H,11,16) |
Clé InChI |
DWJKFVMNTFHRSR-UHFFFAOYSA-N |
SMILES canonique |
C1=C(OC(=C1)[N+](=O)[O-])N2C=C(N=N2)NC(=O)C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Amino-3-butyl-2,3-dihydro-7h-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B12919632.png)


![5-Chloro-N-(2-methylpropyl)imidazo[1,2-a]pyrimidin-7-amine](/img/structure/B12919652.png)
![6-Amino-4-[(3,4-dimethylphenyl)amino]pyrimidin-2(1h)-one](/img/structure/B12919659.png)
![Benzamide, 2-chloro-5-nitro-N-[4-(2-quinoxalinyloxy)phenyl]-](/img/structure/B12919665.png)

![1-{[6-(Hydroxymethyl)-2H-1,3-benzodioxol-5-yl]methyl}pyrrolidin-3-one](/img/structure/B12919671.png)




